Thiomorpholine-4-carboximidamide;sulfate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiomorpholine-4-carboximidamide sulfate typically involves the reaction of thiomorpholine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of thiomorpholine-4-carboximidamide sulfate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Thiomorpholine-4-carboximidamide sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; typically carried out in organic solvents at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
Thiomorpholine-4-carboximidamide sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of thiomorpholine-4-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Thiomorpholine-4-carboximidamide hydrobromide
- Thiomorpholine-4-carboximidamide hydroiodide
- Thiomorpholine-4-carboximidamide hydrochloride
Comparison
Thiomorpholine-4-carboximidamide sulfate is unique in its sulfate form, which may confer different solubility and stability properties compared to its hydrobromide, hydroiodide, and hydrochloride counterparts. These differences can affect its reactivity and suitability for various applications .
Properties
Molecular Formula |
C10H22N6O4S3-2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
thiomorpholine-4-carboximidamide;sulfate |
InChI |
InChI=1S/2C5H11N3S.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4)/p-2 |
InChI Key |
PLJYCGHHHFRXIC-UHFFFAOYSA-L |
Canonical SMILES |
C1CSCCN1C(=N)N.C1CSCCN1C(=N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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